molecular formula C13H12ClNO3 B5556007 2-(2-chlorophenoxy)-N-(2-furylmethyl)acetamide

2-(2-chlorophenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B5556007
M. Wt: 265.69 g/mol
InChI Key: OPSLKKACTQPJMS-UHFFFAOYSA-N
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Description

The compound "2-(2-chlorophenoxy)-N-(2-furylmethyl)acetamide" falls within a category of organic compounds known as acetamides, which are characterized by their acetamide functional group (-CONH2) attached to an aromatic system. These compounds are significant in various fields of chemistry and pharmacology due to their diverse chemical and physical properties.

Synthesis Analysis

Synthesis of similar compounds often involves the reaction of chlorophenol derivatives with corresponding amides or amines in the presence of suitable catalysts and conditions. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis utilized 4-chlorophenol and N-phenyl dichloroacetamide in tetrahydrofuran (THF) solvent with anhydrous potassium carbonate as a catalyst under controlled temperature and time to achieve optimal yields (Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, which provides detailed information on molecular geometry, bond lengths, angles, and intermolecular interactions. For example, the structure of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" was elucidated showing intramolecular hydrogen bonding and intermolecular C–H⋯O interactions contributing to crystal packing (Jansukra et al., 2021).

Scientific Research Applications

Potential Pesticide Applications

  • Pesticide Development : Research by Olszewska, Tarasiuk, and Pikus (2009) on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including similar compounds, highlighted their potential as pesticides. New powder diffraction data were reported for these compounds, suggesting their utility in developing effective pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).

Pharmaceutical Research and Drug Development

  • Anticancer Properties : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and performed molecular docking analysis to confirm its anticancer activity by targeting the VEGFr receptor. The structural analysis and potential anticancer properties suggest that related compounds could offer a basis for developing new therapeutic agents (Sharma et al., 2018).

  • Therapeutic Effect Against Japanese Encephalitis : Ghosh et al. (2008) investigated the therapeutic efficacy of a novel anilidoquinoline derivative, closely related to the compound , in treating Japanese encephalitis. Their findings showed significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications for related compounds (Ghosh et al., 2008).

Environmental Impact and Detection

  • Environmental Detection : Houdier et al. (2000) discussed using a molecular probe for trace measurement of carbonyl compounds in water samples. While not directly related to the compound of interest, this research underscores the importance of detecting and analyzing chemical substances in environmental samples, which could extend to similar compounds (Houdier et al., 2000).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLKKACTQPJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(2-furylmethyl)acetamide

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